molecular formula C14H7Cl2NO2 B6405453 4-Chloro-2-(4-chloro-3-cyanophenyl)benzoic acid CAS No. 1261925-23-8

4-Chloro-2-(4-chloro-3-cyanophenyl)benzoic acid

Cat. No.: B6405453
CAS No.: 1261925-23-8
M. Wt: 292.1 g/mol
InChI Key: IDVOWMHYRCLELA-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-chloro-3-cyanophenyl)benzoic acid is an organic compound with the molecular formula C14H7Cl2NO2 It is characterized by the presence of two chlorine atoms, a cyano group, and a carboxylic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(4-chloro-3-cyanophenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(4-chloro-3-cyanophenyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form other functional groups such as esters or anhydrides.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium tert-butoxide in a polar aprotic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Derivatives with different functional groups replacing the chlorine atoms.

    Reduction: 4-Chloro-2-(4-chloro-3-aminophenyl)benzoic acid.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

4-Chloro-2-(4-chloro-3-cyanophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-chloro-3-cyanophenyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano and carboxylic acid groups allows it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison: 4-Chloro-2-(4-chloro-3-cyanophenyl)benzoic acid is unique due to the presence of two chlorine atoms and a cyano group on the benzene ring, which can significantly influence its reactivity and properties compared to similar compounds. The specific arrangement of these functional groups can lead to different chemical behaviors and applications.

Properties

IUPAC Name

4-chloro-2-(4-chloro-3-cyanophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO2/c15-10-2-3-11(14(18)19)12(6-10)8-1-4-13(16)9(5-8)7-17/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVOWMHYRCLELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)C(=O)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690783
Record name 4',5-Dichloro-3'-cyano[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-23-8
Record name 4',5-Dichloro-3'-cyano[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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